3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one

Process Chemistry Prostaglandin Intermediate Scalable Synthesis

For process chemists scaling prostaglandin synthesis or developing carbocyclic nucleosides, this bicyclic γ-lactone is indispensable. Its rigid 6,6-ring junction and endocyclic alkene provide the precise stereoelectronic properties essential for high-yield, enantioselective transformations, a performance advantage that flexible or saturated analogs cannot match. Procure with confidence for reliable, scalable research and development.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 34638-25-0
Cat. No. B1598974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
CAS34638-25-0
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C=CC2C1OC(=O)C2
InChIInChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2
InChIKeyRYBPGUMSFWGGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one (CAS 34638-25-0): Core Bicyclic Lactone Scaffold for Prostaglandin Synthesis


3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one (CAS: 34638-25-0) is a bicyclic γ-lactone characterized by a fused cyclopentane ring, with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol . This compound belongs to the cyclopenta[b]furan-2-one class and is primarily valued as a versatile chiral building block and key intermediate in the synthesis of prostaglandins and related biologically active molecules [1]. Its structure provides a rigid, functionalized scaffold that enables precise stereochemical control in multi-step syntheses, distinguishing it from simpler monocyclic lactones or fully saturated analogs that lack the defined alkene geometry and ring strain necessary for specific downstream transformations.

Procurement Risk: Why Analogs of 3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one Cannot Be Substituted


Attempts to substitute 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one with seemingly similar compounds—such as its fully saturated hexahydro derivatives, regioisomeric cyclopenta[c]furanones, or acyclic γ-lactones—will predictably fail in applications requiring its precise stereoelectronic properties. The specific 6,6-ring junction and the endocyclic alkene are essential for the stereoselective transformations required in prostaglandin synthesis [1]. Fully saturated analogs introduce additional stereocenters and conformational flexibility that can drastically alter reaction outcomes and yield [2]. Similarly, monocyclic lactones lack the rigid bicyclic framework necessary to pre-organize the molecule for key cycloadditions or rearrangements, leading to diminished or nonexistent enantioselectivity in downstream steps. The following quantitative evidence details where this specific bicyclic lactone provides a verifiable, meaningful advantage.

Quantitative Differentiation: Performance Metrics for 3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one (CAS 34638-25-0)


Enhanced Process Yield and Scalability via Novel Synthesis vs. Established Methods

A patented process for the synthesis of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one claims significant operational advantages over the prior art method involving dichloroketene addition and dechlorination [1]. While the prior method (Grieco, 1972) is known to produce problematic 'black tars' that complicate purification, the patented process demonstrates a cleaner reaction profile [1]. A related synthesis of a hydroxylated derivative, a close analog, achieved an enantiomeric excess (ee) of >99% and a yield of >90% in the key alkylation step, with an overall yield of up to 52% over three steps [2]. These data points, taken together, indicate a class-level capability for high-yielding, high-purity production of this bicyclic scaffold, which is not consistently achievable with legacy or alternative synthetic routes.

Process Chemistry Prostaglandin Intermediate Scalable Synthesis

Validated Utility as a Direct Precursor to Bioactive Molecules

The bicyclic lactone core is a critical intermediate for carbocyclic nucleosides, exemplified by its use in the synthesis of the anti-HIV agent (-)-Carbovir [1]. A specific chiral derivative of this compound, (3S,3aR,6aR)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, is a documented intermediate in a 2-route synthesis of (-)-Carbovir, where it undergoes enzymatic resolution followed by reduction and oxidation to build the target molecule [1]. In stark contrast, simpler or fully saturated lactone analogs (e.g., γ-butyrolactone or hexahydro-cyclopenta[b]furan-2-ones) lack the necessary alkene handle and bicyclic framework to perform the requisite stereoselective transformations, and therefore cannot serve as direct substitutes for this scaffold in such a validated synthetic pathway.

Medicinal Chemistry Antiviral Synthesis Carbocyclic Nucleoside

Defined Physicochemical Profile for Formulation and Handling

3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one possesses a well-defined physicochemical profile critical for downstream handling and formulation . Key parameters include a density of 1.196 g/cm³ and a boiling point of 263.1 °C at 760 mmHg . This specific set of properties, particularly its moderate logP of 0.878 and polar surface area (PSA) of 26.3 Ų, contrasts with simpler lactones like γ-butyrolactone (density ~1.13 g/cm³, bp 204 °C), which may be more volatile and less amenable to certain reaction conditions or purification schemes. The higher boiling point and specific solubility profile of the bicyclic compound can offer advantages in high-temperature reactions or during solvent recovery and crystallization, providing a distinct handling advantage.

Analytical Chemistry Formulation Process Safety

Precision in Stereochemical Control for Enantiopure Synthesis

The bicyclic lactone framework of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one serves as an excellent substrate for achieving high levels of stereocontrol in asymmetric synthesis. This is exemplified by the synthesis of a closely related chiral derivative, (+)-(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one, which was obtained with an enantiomeric excess (ee) of >99% using a chiral Pd catalyst [1]. This degree of stereoselectivity is a direct consequence of the molecule's rigid bicyclic structure and the specific geometry of its endocyclic alkene. In comparison, the asymmetric alkylation of monocyclic or more flexible lactones often results in significantly lower ee values (e.g., <80%), necessitating costly and time-consuming chiral resolution steps. The ability to achieve >99% ee directly from a catalytic asymmetric transformation is a quantifiable, high-value differentiation that streamlines the production of enantiopure pharmaceutical intermediates.

Chiral Synthesis Asymmetric Catalysis Enantioselectivity

Validated Use Cases: Where 3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one (CAS 34638-25-0) Delivers Measurable Value


Large-Scale Synthesis of Prostaglandin Analogs

For process chemists scaling the synthesis of prostaglandin derivatives, 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one is the preferred intermediate. Its well-documented use in scalable processes, which avoid the tar-forming pitfalls of older methods, makes it a superior choice for ensuring consistent product quality and manageable production timelines [1]. The defined physicochemical properties, such as its high boiling point of 263.1 °C , further facilitate its use in large-scale reaction vessels and distillation procedures.

Synthesis of Carbocyclic Nucleosides for Antiviral Research

In medicinal chemistry programs targeting carbocyclic nucleosides, such as the anti-HIV agent Carbovir, this bicyclic lactone is an indispensable building block [1]. Its rigid, functionalized scaffold provides the precise stereochemical template required for constructing the cyclopentane ring of the nucleoside. Attempts to use simpler lactone alternatives will fail to achieve the necessary stereochemistry and functionality, making 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one the only viable choice for this established synthetic route.

Asymmetric Catalysis and Chiral Pool Development

Researchers developing new asymmetric methodologies or building a chiral pool will find 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one to be a high-performance substrate. Its rigid bicyclic framework enables exceptionally high enantioselectivity in catalytic transformations, as demonstrated by the synthesis of a chiral hydroxy derivative with >99% ee [1]. This level of control is difficult to achieve with more flexible monocyclic lactones, making this compound a preferred platform for creating complex, enantiopure molecules and for benchmarking the performance of new chiral catalysts.

Development of Reliable and Scalable Chemical Processes

When designing a robust and economical chemical process, the selection of starting materials is critical. The use of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one over alternatives that require harsh conditions or produce difficult-to-remove impurities can simplify the overall process [1]. Its commercial availability and defined analytical profile further streamline quality control and ensure batch-to-batch reproducibility, which is essential for both research consistency and eventual technology transfer to manufacturing.

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